molecular formula C6H7NO2 B1585576 Methyl 1H-pyrrole-1-carboxylate CAS No. 4277-63-8

Methyl 1H-pyrrole-1-carboxylate

Cat. No. B1585576
CAS RN: 4277-63-8
M. Wt: 125.13 g/mol
InChI Key: MORALDOSFHZOQS-UHFFFAOYSA-N
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Description

“Methyl 1H-pyrrole-1-carboxylate” is a chemical compound with the molecular formula C6H7NO2 . It is also known by other names such as “Methyl 1-pyrrolecarboxylate” and "1H-Pyrrole-1-carboxylic acid, methyl ester" .


Synthesis Analysis

The synthesis of “Methyl 1H-pyrrole-1-carboxylate” has been reported in various studies. One approach involves the use of solid bases as effective catalysts for the N-methoxycarbonylation of pyrrole with dimethyl carbonate (DMC) . The formation of “Methyl 1H-pyrrole-1-carboxylate” is closely related to the basicity of the catalysts . Another study reported the synthesis of pyrrole esters via a simple enzymatic approach (Novozym 435) for transesterification .


Molecular Structure Analysis

The molecular structure of “Methyl 1H-pyrrole-1-carboxylate” is characterized by an average mass of 125.125 Da and a monoisotopic mass of 125.047676 Da .


Chemical Reactions Analysis

“Methyl 1H-pyrrole-1-carboxylate” can react with pyrrole Grignard reagent and pyrrole-d4 Grignard reagent . It is also reported that the compound can be synthesized by highly selective one-pot N-methoxycarbonylation of pyrrole with dimethyl carbonate (DMC) .


Physical And Chemical Properties Analysis

“Methyl 1H-pyrrole-1-carboxylate” is a clear colorless to very slightly yellow liquid . It has a density of 1.113 g/mL at 25 °C, a boiling point of 180 °C, and a melting point of 166-167°C .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
    • Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
    • The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
    • Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .
  • Green Chemistry

    • The methyl pyrrole-1-carboxylate (1-MPC) was synthesized by highly selective one-pot N -methoxycarbonylation of pyrrole with dimethyl carbonate (DMC) .
    • Solid bases were found to be effective catalysts and the formation of 1-MPC was closely related to their basicity .
    • The in-situ FTIR indicated that the role of solid base catalysts was to activate pyrrole via the formation of O–H bond and the weakening of N–H bond, which was attributed to the interaction between pyrrole and surface oxygen anion of solid base .
    • Furthermore, the reaction temperature and the reactants molar ratio were found to be the main factors for the improvement of pyrrole conversion .
  • Organic Synthesis

    • Pyrrole is used in the synthesis of a wide variety of organic compounds . For example, the Paal-Knorr Pyrrole Synthesis is a method for synthesizing pyrroles from primary diols and amines .
    • The use of ruthenium-based pincer-type catalysts enables the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .
  • Chemical Intermediates

    • Methyl 1-methylpyrrole-2-carboxylate is used as a chemical and organic intermediate . It is slightly soluble in water and stable under recommended storage conditions .
  • Synthon in Sonogashira Cross-Coupling Reactions

    • Certain pyrrole derivatives, such as propargylindole, can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis . These compounds are useful synthons in Sonogashira cross-coupling reactions .
  • Synthesis of N-Heterocycles

    • Pyrrole synthesis is a key process in the creation of various N-heterocycles . The Paal-Knorr Pyrrole Synthesis is a method for synthesizing pyrroles from primary diols and amines . The use of ruthenium-based pincer-type catalysts enables the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .
  • Preparation of N-Acylpyrroles

    • A method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This preparative procedure is highly tolerant of various functional groups .
  • Synthon in Sonogashira Cross-Coupling Reactions

    • Certain pyrrole derivatives, such as propargylindole, can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis . These compounds are useful synthons in Sonogashira cross-coupling reactions .

Safety And Hazards

“Methyl 1H-pyrrole-1-carboxylate” is flammable and poses a risk of ignition . It is toxic if swallowed and harmful if inhaled . It also causes serious eye damage . Safety measures include avoiding open flames, hot surfaces, and sources of ignition, taking precautionary measures against static discharge, and changing contaminated clothing .

Future Directions

While “Methyl 1H-pyrrole-1-carboxylate” is an important chemical for the production of various compounds, there is a need for more research to clearly understand its action mechanisms . Furthermore, despite the importance of its scaffold, there are only a few Structure-Activity Relationship (SAR) research on it .

properties

IUPAC Name

methyl pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-9-6(8)7-4-2-3-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORALDOSFHZOQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195422
Record name Methyl 1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1H-pyrrole-1-carboxylate

CAS RN

4277-63-8
Record name 1H-Pyrrole-1-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4277-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1H-pyrrole-1-carboxylate
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Record name Methyl 1H-pyrrole-1-carboxylate
Source EPA DSSTox
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Record name Methyl 1H-pyrrole-1-carboxylate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.074
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Synthesis routes and methods

Procedure details

Potassium (5.85 g, 0.15 mol) was added to a solution of 10 ml pyrrole (0.145 mol) in 80 ml hot cyclohexane in several portions. The mixture was refluxed for 1 hour. To this cold solution was added 15 g (0.16 mol) methyl chloroformate slowly. After addition, the mixture was stirred at room temperature for 30 minutes. During this period, 2.5 ml dimethyl sulfoxide was added for catalysis. After quenching with ice-water, the organic layer was separated and the aqueous layer extracted with ether. The combined organic layer was washed with 10% sodium bicarbonate, sat. sodium chloride and dried over magnesium sulfate. Removal of solvent yielded 17.4 g of a liquid. Bulb to bulb distillation gives 16.5 g N-carbomethoxy pyrrole 21 as a colorless liquid, yield 91%. The product requires storage at −20° C.
Quantity
5.85 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
E Kuzu, B Kuzu - Chemistry of Heterocyclic Compounds, 2023 - Springer
In this study, a new tandem method was developed for the synthesis of thiazole-substituted pyrrolo [1, 2-d][1, 2, 4] triazin-4 (3H)-one derivatives. The method consists of a tandem …
Number of citations: 1 link.springer.com
H Chachignon, N Scalacci, E Petricci… - The Journal of Organic …, 2015 - ACS Publications
Enyne cross metathesis of propargylamines with ethyl vinyl ether enables the one-pot synthesis of substituted pyrroles. A series of substituted pyrroles, bearing alkyl, aryl, and heteroaryl …
Number of citations: 59 pubs.acs.org
I Kulu, N Ocal - Helvetica Chimica Acta, 2011 - Wiley Online Library
… Our synthesis of epiboxidine analog 8 started with the reaction of methyl 1H-pyrrole-1-carboxylate (5) and p-toluenesulfonylacetylene (6) followed by two reduction steps by using …
Number of citations: 20 onlinelibrary.wiley.com
TO Zanakhov, EE Galenko, MS Novikov… - The Journal of …, 2023 - ACS Publications
A divergent diazo approach toward alkyl 5/4-hydroxy-3H-benzo[e]indole-4/5-carboxylates has been developed. The reaction of 1,3-diketones with alkyl 2-diazo-3-oxo-3-(2H-azirin-2-yl)…
Number of citations: 3 pubs.acs.org
O Paulus, G Alcaraz, M Vaultier - European Journal of Organic …, 2002 - Wiley Online Library
… tert-Butyl 2-Isopropyl-5-methyl-1H-pyrrole-1-carboxylate (7a): … tert-Butyl 2-Benzyl-5-methyl-1H-pyrrole-1-carboxylate (7b): … tert-Butyl 2-Ethyl-5-methyl-1H-pyrrole-1-carboxylate (7c): …
AT Murray, E Packard, A Nortcliffe… - European Journal of …, 2017 - Wiley Online Library
Analogues of the nicotinic acetylcholine antagonist epibatidine, suitable for diversification, were synthesized by application of a pyrrole Diels–Alder strategy, allowing rapid generation …
C Evans, WJ Berkey, CW Jones… - The Journal of Organic …, 2023 - ACS Publications
A Zr-catalyzed synthesis of tetrasubstituted 1,3-diacylpyrroles is reported that employs the direct use of N-acyl α-aminoaldehydes with 1,3-dicarbonyl compounds. The products were …
Number of citations: 3 pubs.acs.org
K Aikawa, Y Asai, Y Hioki, K Mikami - Tetrahedron: Asymmetry, 2014 - Elsevier
… The title compound was synthesized from tert-butyl 2-methyl-1H-pyrrole-1-carboxylate according to general procedure B (yield 52%). H NMR (300 MHz, CDCl 3 ) δ 0.25 (s, 9H), 1.60 (s, …
Number of citations: 24 www.sciencedirect.com
S Ruengsangtongkul, P Taprasert, U Sirion… - Organic & …, 2016 - pubs.rsc.org
The FeCl3·6H2O-catalyzed three-component aza-Friedel–Crafts reaction of aromatic/heteroaromatic compounds, aromatic aldehydes and tert-butyl carbamate was reported. The …
Number of citations: 31 pubs.rsc.org
S Banerjee, E Barnea, AL Odom - Organometallics, 2008 - ACS Publications
A new titanium catalyst using an ethylene diamine backbone with pyrrolyl-α-methyl groups on the diamine nitrogens has been developed for the hydrohydrazination of alkynes with …
Number of citations: 70 pubs.acs.org

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